1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 1 and a methyl group at position 5 of the pyrazole ring, with an amine group at position 4. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylhydrazine and 3-methyl-2-butanone.
Formation of Pyrazole Ring: The reaction between 4-fluorophenylhydrazine and 3-methyl-2-butanone in the presence of an acid catalyst leads to the formation of the pyrazole ring.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group at position 4.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper.
Scientific Research Applications
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the methyl group.
1-(4-Fluorophenyl)-1H-pyrazol-4-amine: Lacks the methyl group at position 5, which may affect its chemical and biological properties.
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine: The amine group is at position 3 instead of position 4.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYJRAKIICLYPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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